

# 29-Hydroxyfriedelan-3-one: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 29-Hydroxyfriedelan-3-one

Cat. No.: B1154516

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## Introduction

**29-Hydroxyfriedelan-3-one** is a naturally occurring pentacyclic triterpenoid belonging to the friedelane class of compounds.[1] It has been isolated from various plant species, including *Tripterygium hypoglaucum*, *Celastrus vulcanicola*, and *Salacia chinensis*. [1] Triterpenoids, as a class, are known for their diverse and significant pharmacological activities, which include anti-inflammatory, antioxidant, anticancer, and antimicrobial effects. This technical guide provides a detailed overview of **29-Hydroxyfriedelan-3-one**, including its chemical identity, physicochemical properties, experimental protocols for its isolation and biological evaluation, and insights into its potential mechanisms of action.

## Chemical Identity and Synonyms

The compound is systematically identified by its CAS Registry Number and a variety of synonyms used in chemical literature.

- CAS Registry Number: 39903-21-4[1][2][3][4]
- Synonyms:
  - 3-Oxo-29-hydroxyfriedelane[4]
  - 29-hydroxyfriedelin[3]

- Friedelane-3-on-29-ol[3]
- D:A-Friedooleanan-3-one, 29-hydroxy-, (20alpha)-[5]
- ChEMBL516320[3]
- (4R,4aS,6aS,6aS,6bR,8aS,11R,12aR,14aS,14bS)-11-(hydroxymethyl)-4,4a,6a,6b,8a,11,14a-heptamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one (IUPAC Name)[1]

## Physicochemical Properties

A summary of the key quantitative data for **29-Hydroxyfriedelan-3-one** is presented in the table below. These properties are essential for its characterization, purification, and formulation in research and development settings.

Property	Value	Source
Molecular Formula	C <sub>30</sub> H <sub>50</sub> O <sub>2</sub>	[1][2]
Molecular Weight	442.7 g/mol	[1][2]
Exact Mass	442.381080833 Da	[1]
Melting Point	262-265 °C	
Boiling Point	514.1±23.0 °C at 760 mmHg	
Density	1.0±0.1 g/cm <sup>3</sup>	
Flash Point	217.4±15.2 °C	
XLogP3	8.2	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Topological Polar Surface Area	37.3 Å <sup>2</sup>	[1]

## Experimental Protocols

Detailed methodologies for the isolation, characterization, and biological evaluation of **29-Hydroxyfriedelan-3-one** are crucial for reproducible scientific investigation.

### Isolation and Purification Protocol

The following protocol outlines a typical procedure for the isolation of **29-Hydroxyfriedelan-3-one** from a plant source, specifically *Salacia grandifolia* leaves.

#### 1. Extraction:

- The powdered plant material (e.g., leaves) is subjected to extraction with a suitable solvent, such as hexane.

#### 2. Chromatographic Separation:

- The crude hexane extract is subjected to column chromatography (CC) on silica gel (70–230 mesh).
- The column is eluted with a gradient of solvents, typically starting with hexane and gradually increasing the polarity with ethyl acetate.
- Fractions are collected and monitored by Thin Layer Chromatography (TLC).

#### 3. Isolation of **29-Hydroxyfriedelan-3-one**:

- Fractions showing a similar TLC profile are combined.
- **29-Hydroxyfriedelan-3-one** has been successfully isolated using a hexane/ethyl acetate (8:2 v/v) solvent system during column chromatography.[4]

### Structural Elucidation

The chemical structure of the isolated compound is confirmed using a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - 1D NMR:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded to identify the types and number of protons and carbons.

- 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, confirming the friedelane skeleton and the positions of the hydroxyl and ketone groups.

## Biological Activity Assays

### 1. Cytotoxicity Assay (MTT Assay):

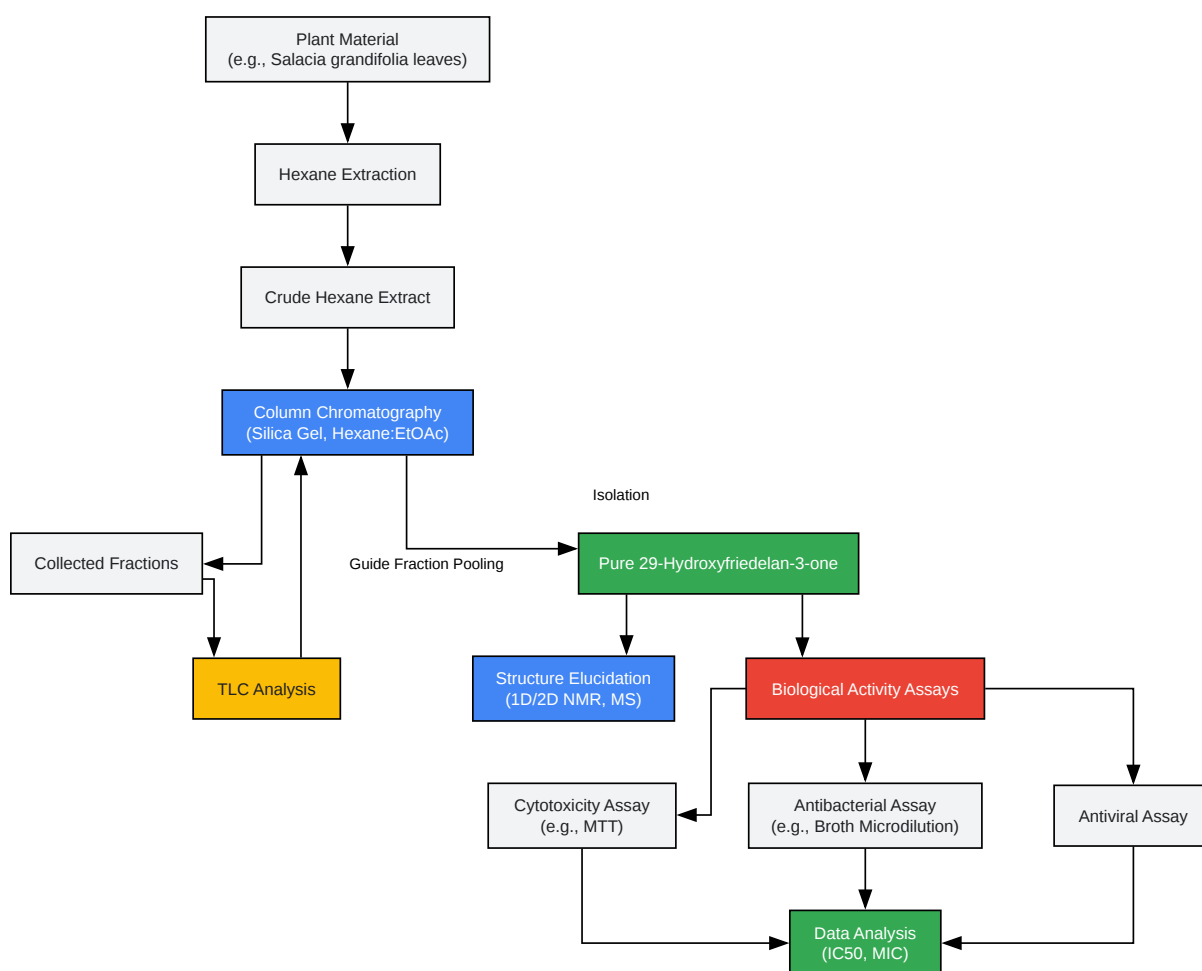
- Cell Culture: Human leukemia cell lines (e.g., THP-1 and K-562) are maintained in an appropriate culture medium in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Treatment: Cells are treated with various concentrations of **29-Hydroxyfriedelane-3-one** (e.g., 0.1, 1, 10, and 100 µg/mL). A positive control (e.g., Imatinib or Cytarabine) is also used.
- Incubation: The treated cells are incubated for 48 hours.
- MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) salt solution (0.5 mg/mL) is added to each well, and the plate is incubated for an additional 3 hours.
- Solubilization: The supernatant is removed, and DMSO is added to dissolve the formazan crystals.
- Absorbance Reading: The absorbance is measured at a specific wavelength to determine cell viability. The IC<sub>50</sub> value, the concentration that inhibits 50% of cell growth, is then calculated.[4]

### 2. Antibacterial Assay (Broth Microdilution Method):

- Preparation of Inoculum: Bacterial strains (e.g., *Staphylococcus aureus*) are grown to a specific concentration (e.g.,  $1 \times 10^5$  CFU/mL).
- Serial Dilution: The test compound is serially diluted in Mueller Hinton Broth (MHB) in a 96-well microplate.
- Inoculation: The bacterial suspension is added to each well containing the diluted compound.
- Incubation: The microplate is incubated under appropriate conditions for the specific bacteria.
- Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

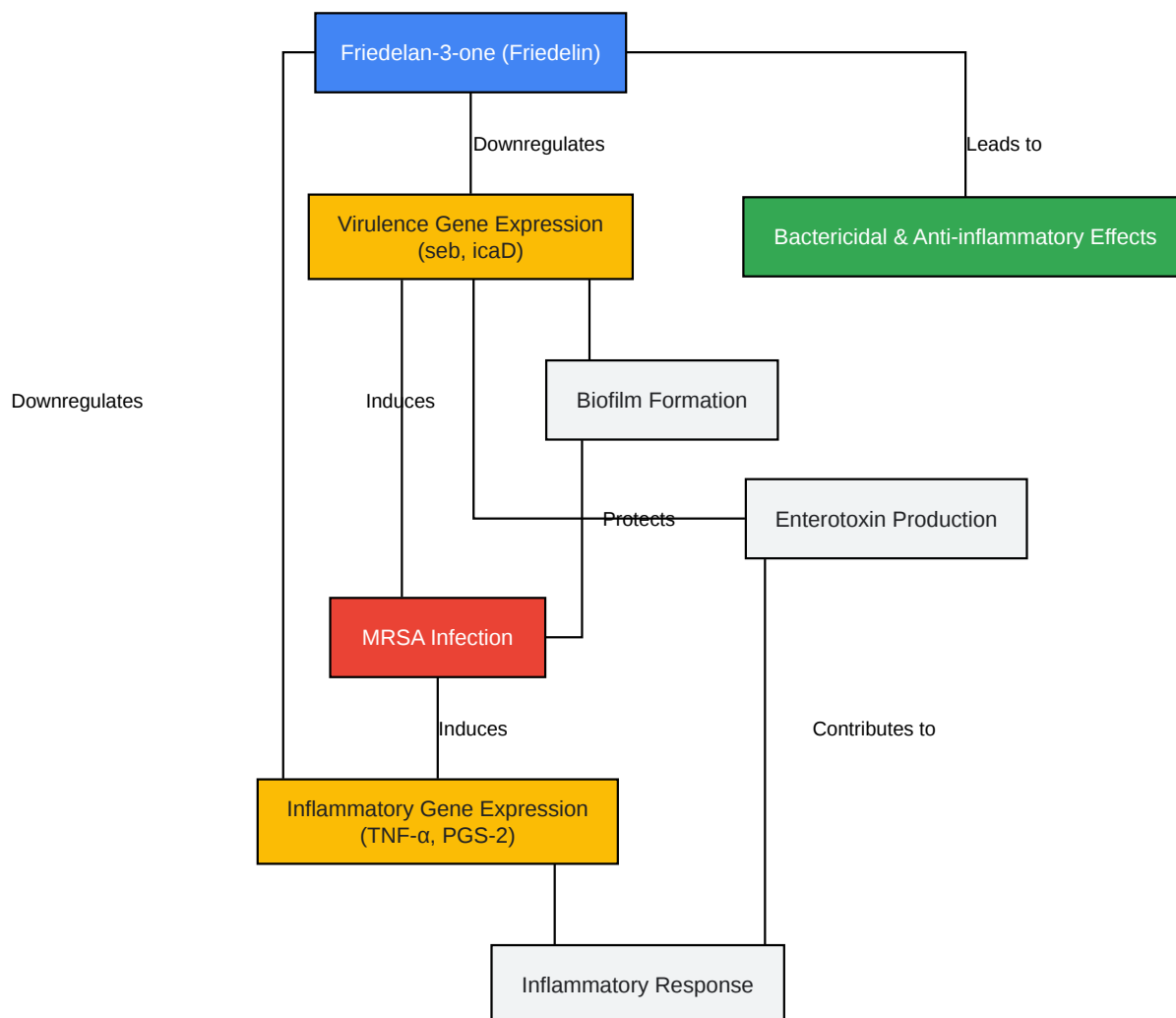
## Visualizations: Workflows and Potential Mechanisms

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for the study of **29-Hydroxyfriedelan-3-one** and a proposed mechanism of action for the related compound, friedelan-3-one (friedelin), which provides insight into the potential biological activities of this class of triterpenoids.



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Caption: Experimental workflow for the isolation and bioactivity screening of **29-Hydroxyfriedelan-3-one**.



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Caption: Proposed mechanism of action for the antibacterial and anti-inflammatory effects of friedelan-3-one.

## Conclusion

**29-Hydroxyfriedelan-3-one** is a pentacyclic triterpenoid with a well-defined chemical structure and a range of reported biological activities characteristic of its chemical class. This guide provides foundational technical information for researchers interested in exploring its

therapeutic potential. The detailed protocols for isolation and bioassays offer a starting point for further investigation into its pharmacological properties and mechanisms of action. The study of such natural products continues to be a valuable endeavor in the discovery of new lead compounds for drug development.

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- To cite this document: BenchChem. [29-Hydroxyfriedelan-3-one: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1154516#29-hydroxyfriedelan-3-one-synonyms-and-cas-number]

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